2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine
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Overview
Description
2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methyl, and sulfonyl groups.
Preparation Methods
The synthesis of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-chloro-4,6-dimethylpyrimidine.
Reaction Conditions: The reaction is carried out under microwave conditions, which significantly enhance the reaction rate and yield.
Purification: The product is purified using column chromatography, with a mixture of dichloromethane and isopropanol as the eluent.
Chemical Reactions Analysis
2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
4,6-Dimethyl-N-phenyl-2-pyrimidinamine: Lacks the chloro and sulfonyl groups, leading to different chemical properties.
Phenol, 4-chloro-2-methyl-: Contains a phenol group instead of a pyrimidine ring, resulting in different reactivity and applications.
Properties
Molecular Formula |
C20H20ClN5O2S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C20H20ClN5O2S/c1-13-4-10-18(11-5-13)29(27,28)26(17-8-6-16(21)7-9-17)19(22)25-20-23-14(2)12-15(3)24-20/h4-12H,1-3H3,(H2,22,23,24,25) |
InChI Key |
WRFFRVXFYKTMRV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)/C(=N/C3=NC(=CC(=N3)C)C)/N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=NC3=NC(=CC(=N3)C)C)N |
Origin of Product |
United States |
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